Cas no 2287273-51-0 (7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole)
![7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole structure](https://ja.kuujia.com/scimg/cas/2287273-51-0x500.png)
7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole 化学的及び物理的性質
名前と識別子
-
- EN300-6750085
- 7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole
- 2287273-51-0
-
- インチ: 1S/C10H12BrN3OS/c1-15-8-4-3-7(11)10-9(8)12-13-14(10)5-6-16-2/h3-4H,5-6H2,1-2H3
- InChIKey: OJAUDHNUCMPKEN-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C2=C1N(CCSC)N=N2)OC
計算された属性
- せいみつぶんしりょう: 300.98845g/mol
- どういたいしつりょう: 300.98845g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 65.2Ų
7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6750085-0.1g |
7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole |
2287273-51-0 | 0.1g |
$741.0 | 2023-05-30 | ||
Enamine | EN300-6750085-1.0g |
7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole |
2287273-51-0 | 1g |
$842.0 | 2023-05-30 | ||
Enamine | EN300-6750085-0.5g |
7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole |
2287273-51-0 | 0.5g |
$809.0 | 2023-05-30 | ||
Enamine | EN300-6750085-0.05g |
7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole |
2287273-51-0 | 0.05g |
$707.0 | 2023-05-30 | ||
Enamine | EN300-6750085-2.5g |
7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole |
2287273-51-0 | 2.5g |
$1650.0 | 2023-05-30 | ||
Enamine | EN300-6750085-5.0g |
7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole |
2287273-51-0 | 5g |
$2443.0 | 2023-05-30 | ||
Enamine | EN300-6750085-10.0g |
7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole |
2287273-51-0 | 10g |
$3622.0 | 2023-05-30 | ||
Enamine | EN300-6750085-0.25g |
7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole |
2287273-51-0 | 0.25g |
$774.0 | 2023-05-30 |
7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazoleに関する追加情報
Introduction to 7-Bromo-4-Methoxy-1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-Benzotriazole (CAS No. 2287273-51-0)
7-Bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole (CAS No. 2287273-51-0) is a versatile compound with significant potential in various fields of chemical and pharmaceutical research. This compound is characterized by its unique structural features, including a bromo substituent, a methoxy group, and a methylsulfanyl moiety, which collectively contribute to its diverse chemical and biological properties.
The bromine atom in the compound's structure plays a crucial role in its reactivity and functionalization capabilities. Brominated compounds are often used as intermediates in synthetic chemistry due to their ability to undergo various transformations such as cross-coupling reactions, nucleophilic substitutions, and radical processes. The presence of the bromine atom in 7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole makes it an attractive starting material for the synthesis of more complex molecules with tailored properties.
The methoxy group (OCH3) is another key feature of this compound. Methoxy groups are known for their electron-donating properties, which can influence the electronic distribution within the molecule and affect its reactivity. In medicinal chemistry, methoxy groups are often introduced to modulate the lipophilicity and metabolic stability of drug candidates. The methoxy group in 7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole could be leveraged to optimize its pharmacokinetic and pharmacodynamic profiles.
The methylsulfanyl (SCH3) moiety is another important functional group in this compound. Sulfur-containing compounds are prevalent in natural products and pharmaceuticals due to their diverse biological activities. The methylsulfanyl group can participate in various chemical reactions, including oxidation to form sulfoxides or sulfones, which can alter the compound's properties and reactivity. In the context of 7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole, the methylsulfanyl group may play a role in its biological activity and potential therapeutic applications.
The benzotriazole core of the compound is a well-known heterocyclic structure with a wide range of applications in both industrial and pharmaceutical settings. Benzotriazoles are used as corrosion inhibitors, UV stabilizers, and as building blocks in the synthesis of more complex molecules. In medicinal chemistry, benzotriazoles have been explored for their potential as inhibitors of various enzymes and receptors. The presence of the benzotriazole core in 7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole suggests that it may have similar applications or could serve as a lead compound for further optimization.
Recent research has highlighted the potential of 7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole in various biological contexts. For instance, studies have shown that compounds with similar structural features exhibit potent anti-inflammatory and anti-cancer activities. The bromine atom and the methoxy group may contribute to these activities by modulating key signaling pathways involved in inflammation and cell proliferation. Additionally, the methylsulfanyl group could enhance the compound's ability to interact with specific protein targets.
In the field of drug discovery, 7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole has been investigated as a potential lead compound for developing new therapeutic agents. Its unique combination of functional groups makes it an attractive candidate for structure-based drug design approaches. Computational methods such as molecular docking and molecular dynamics simulations have been employed to predict its binding interactions with target proteins and to guide the optimization of its structure for improved potency and selectivity.
Furthermore, 7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole has shown promise in preclinical studies evaluating its efficacy against various diseases. For example, it has been tested for its ability to inhibit enzymes involved in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The results from these studies suggest that this compound may have therapeutic potential in treating these conditions by modulating key pathological processes.
In conclusion, 7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole (CAS No. 2287273-51-0) is a multifaceted compound with significant potential in chemical and pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation and development as a therapeutic agent or as a building block for more complex molecules. Ongoing research continues to uncover new applications and insights into its properties and biological activities.
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